5-Bromo-N-((3,5-dimethylisoxazol-4-yl)methyl)-N-methylthiophene-3-carboxamide
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Overview
Description
5-Bromo-N-((3,5-dimethylisoxazol-4-yl)methyl)-N-methylthiophene-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a thiophene ring, and an isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-((3,5-dimethylisoxazol-4-yl)methyl)-N-methylthiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine.
Bromination: The thiophene ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Amidation: The final step involves the formation of the carboxamide group by reacting the brominated thiophene derivative with an amine, such as N-methylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, industrial processes may incorporate continuous flow techniques and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-((3,5-dimethylisoxazol-4-yl)methyl)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using suitable reagents. For example, oxidation can be achieved using oxidizing agents like potassium permanganate, while reduction can be carried out using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH).
Oxidation: Oxidizing agents (e.g., KMnO4, H2O2), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-N-((3,5-dimethylisoxazol-4-yl)methyl)-N-methylthiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways. It may serve as a tool compound in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing. It may have activity against certain diseases or conditions, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-N-((3,5-dimethylisoxazol-4-yl)methyl)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-((3,5-dimethylisoxazol-4-yl)methyl)-2-furamide: This compound shares a similar structure but has a furan ring instead of a thiophene ring.
Ethyl (5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate: This compound contains a similar isoxazole moiety but has different substituents and a more complex structure.
Uniqueness
5-Bromo-N-((3,5-dimethylisoxazol-4-yl)methyl)-N-methylthiophene-3-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the bromine atom, thiophene ring, and isoxazole moiety imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H13BrN2O2S |
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Molecular Weight |
329.21 g/mol |
IUPAC Name |
5-bromo-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C12H13BrN2O2S/c1-7-10(8(2)17-14-7)5-15(3)12(16)9-4-11(13)18-6-9/h4,6H,5H2,1-3H3 |
InChI Key |
REBMCOYNSQITCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CN(C)C(=O)C2=CSC(=C2)Br |
Origin of Product |
United States |
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